molecular formula C27H23NO5 B13374241 4-Phenyl-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-3-quinolinecarboxylic acid

4-Phenyl-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-3-quinolinecarboxylic acid

Cat. No.: B13374241
M. Wt: 441.5 g/mol
InChI Key: JUIYXQNTXONMHS-BUHFOSPRSA-N
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Description

4-Phenyl-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-3-quinolinecarboxylic acid is a complex organic compound featuring a quinoline core substituted with a phenyl group and a vinyl linkage to a trimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-3-quinolinecarboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of 3,4,5-trimethoxyphenyl with a halogenated quinoline derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki-Miyaura coupling reaction conditions to enhance yield and purity. This includes the selection of appropriate solvents, temperatures, and reaction times. Additionally, the use of continuous flow reactors can improve the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-3-quinolinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the vinyl group to an ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Halogenated quinoline and phenyl derivatives.

Scientific Research Applications

4-Phenyl-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-3-quinolinecarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of key molecular targets involved in cell division and survival. It binds to the colchicine binding site on tubulin, preventing tubulin polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, it may inhibit other proteins such as heat shock protein 90 (Hsp90), contributing to its anti-cancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-3-quinolinecarboxylic acid is unique due to its combination of a quinoline core with a trimethoxyphenyl moiety, which enhances its binding affinity and specificity for molecular targets. This structural feature may contribute to its higher potency and selectivity compared to other similar compounds .

Properties

Molecular Formula

C27H23NO5

Molecular Weight

441.5 g/mol

IUPAC Name

4-phenyl-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]quinoline-3-carboxylic acid

InChI

InChI=1S/C27H23NO5/c1-31-22-15-17(16-23(32-2)26(22)33-3)13-14-21-25(27(29)30)24(18-9-5-4-6-10-18)19-11-7-8-12-20(19)28-21/h4-16H,1-3H3,(H,29,30)/b14-13+

InChI Key

JUIYXQNTXONMHS-BUHFOSPRSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C2=NC3=CC=CC=C3C(=C2C(=O)O)C4=CC=CC=C4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC2=NC3=CC=CC=C3C(=C2C(=O)O)C4=CC=CC=C4

Origin of Product

United States

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